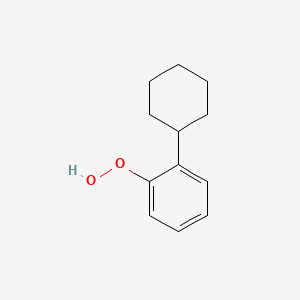
2-Cyclohexylbenzene-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylbenzene-1-peroxol is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, with a peroxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylbenzene-1-peroxol can be synthesized through the oxidation of cyclohexylbenzene. The process typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the oxidation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylbenzene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can be further oxidized to form different products.
Reduction: The peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of cyclohexylbenzene hydroperoxide and other oxidized derivatives.
Reduction: Formation of cyclohexylbenzene alcohols.
Substitution: Formation of substituted cyclohexylbenzene derivatives.
Scientific Research Applications
2-Cyclohexylbenzene-1-peroxol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylbenzene-1-peroxol involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential biological effects. The pathways involved include the activation of oxidative enzymes and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Lacks the peroxide group but shares the cyclohexyl and benzene structure.
Cumene Hydroperoxide: Similar peroxide functionality but with an isopropyl group instead of a cyclohexyl group.
Benzyl Hydroperoxide: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexylbenzene-1-peroxol is unique due to the presence of both a cyclohexyl group and a peroxide functional group
Properties
CAS No. |
30305-71-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-cyclohexyl-2-hydroperoxybenzene |
InChI |
InChI=1S/C12H16O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
YAQYQIOWYHHPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















